

determining optimal concentration of AM095 free acid for experiments

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Compound of Interest

Compound Name: AM095 free acid

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Technical Support Center: AM095 Free Acid

Welcome to the technical support center for **AM095 free acid**. This guide provides detailed information for researchers, scientists, and drug development professionals on determining the optimal concentration of AM095 for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AM095 and what is its mechanism of action?

A1: AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).^{[1][2][3][4]} It functions by inhibiting the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby blocking its downstream signaling pathways.^{[1][2][4]} LPA1 is a G protein-coupled receptor (GPCR) involved in various cellular processes, and its signaling is associated with conditions like fibrosis.^{[4][5]}

Q2: What is the primary application of AM095 in research?

A2: AM095 is primarily used in research to investigate the role of the LPA1 receptor in various physiological and pathological processes. It has been utilized in studies related to fibrosis (including lung, kidney, and dermal fibrosis), cancer cell migration, and diabetic nephropathy.^{[4][5][6][7]}

Q3: What is the molecular weight and formula of **AM095 free acid**?

A3: The molecular weight of **AM095 free acid** is 456.49 g/mol , and its chemical formula is C₂₇H₂₄N₂O₅.^{[1][7][8]}

Q4: How should I store **AM095 free acid**?

A4: AM095 powder should be stored at -20°C for long-term stability (up to 3 years).^{[1][3]} Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.^{[1][2][3][7]} For shorter periods, stock solutions can be kept at -20°C for about a month.^[2]

Determining Optimal Concentration

The optimal concentration of AM095 can vary significantly depending on the experimental model (in vitro vs. in vivo) and the specific assay being performed. Below are tables summarizing reported concentrations and IC₅₀ values to guide your experimental design.

In Vitro Data

Assay Type	Cell Line/System	Species	IC50 / Effective Concentration	Reference
LPA1 Receptor Binding (GTPyS)	CHO cells overexpressing LPA1	Human	0.98 μ M	[1] [2] [3] [4]
LPA1 Receptor Binding (GTPyS)	CHO cells overexpressing LPA1	Mouse	0.73 μ M	[1] [2] [3] [4]
LPA-induced Calcium Flux	CHO cells transfected with LPA1	Human	0.025 μ M (25 nM)	[2] [7]
LPA-induced Calcium Flux	CHO cells transfected with LPA1	Mouse	0.023 μ M (23 nM)	[2] [7]
LPA-driven Chemotaxis	CHO cells overexpressing LPA1	Mouse	778 nM	[1] [2] [4]
LPA-driven Chemotaxis	A2058 melanoma cells	Human	233 nM	[1] [2] [4]
Inhibition of LPA-induced $[Ca^{2+}]_i$	MDA-MB-231 and SK-OV3 cells	Human	500 nM	[9]
LPA-induced Vasorelaxation	Not specified	Not specified	~90% reduction at 10 μ M	[7]

In Vivo Data

Animal Model	Application	Dosing Regimen	Reference
Male Sprague-Dawley Rats	Pharmacokinetic studies	2 mg/kg (i.v.) or 10 mg/kg (oral)	[1][2]
Male Beagle Dogs	Pharmacokinetic studies	2 mg/kg (i.v.) or 5 mg/kg (oral)	[2]
C57Bl/6 Mice	Pharmacokinetic studies	30 mg/kg (oral gavage)	[2]
Female CD-1 Mice	Inhibition of LPA-stimulated histamine release	1–30 mg/kg (oral)	[9]
STZ-induced Diabetic Mice	Attenuation of diabetic nephropathy	Not specified	[6]

Experimental Protocols & Methodologies

Preparation of AM095 Stock Solution

Objective: To prepare a high-concentration stock solution of AM095 for subsequent dilution in experimental buffers.

Materials:

- **AM095 free acid** powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous[1]
- Sterile microcentrifuge tubes

Protocol:

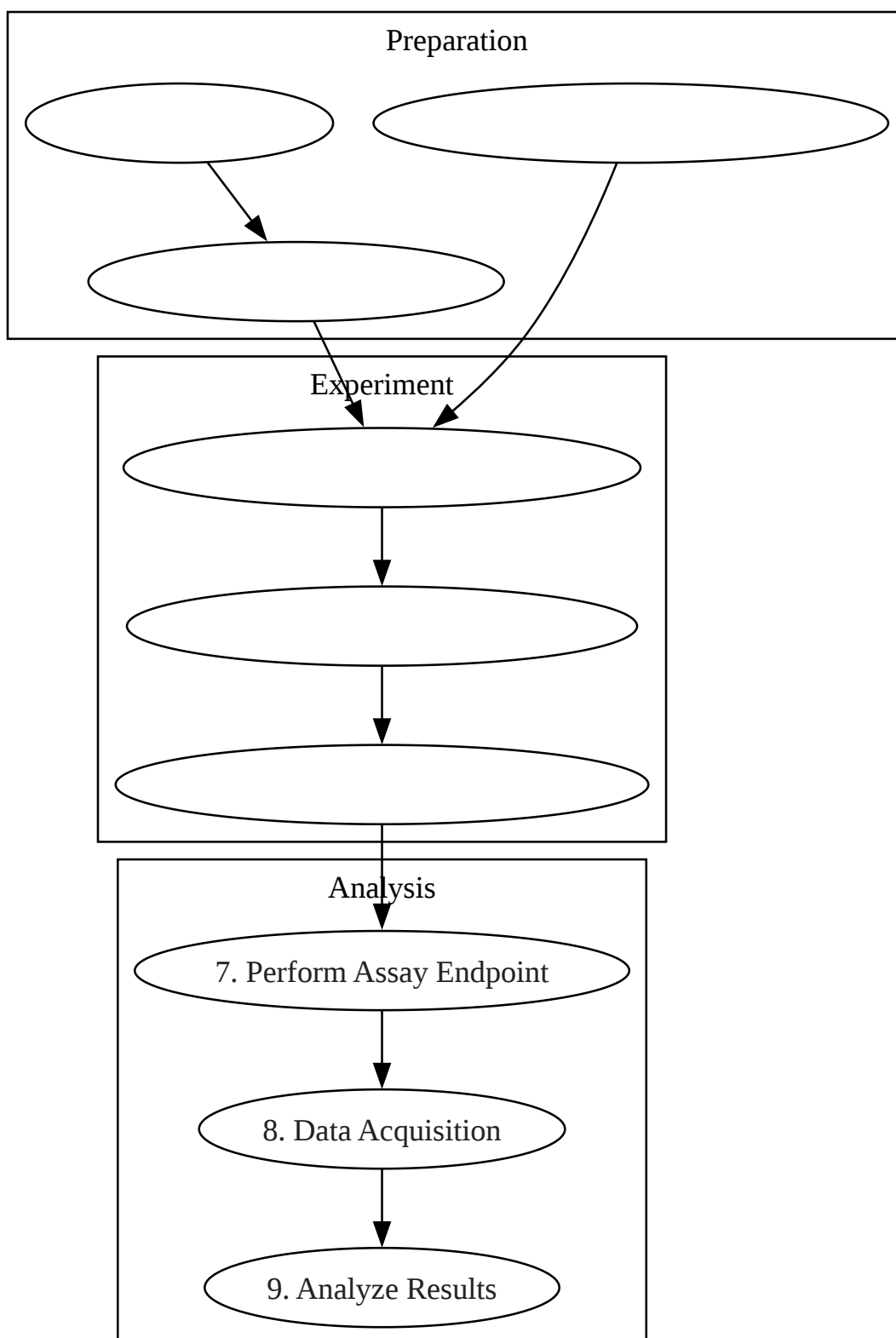
- Allow the AM095 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
- Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of AM095 (MW: 456.49),

you would add 219 μ L of DMSO.

- Add the calculated volume of DMSO to the vial of AM095.
- To aid dissolution, you can gently warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.^{[3][9]}
- Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).^{[1][2]}

In Vitro Cell-Based Assay Workflow

Objective: A general workflow for testing the effect of AM095 on cultured cells.



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Caption: General workflow for in vitro experiments using AM095.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of AM095

- Cause: AM095 has limited solubility in aqueous solutions. Using old or moisture-laden DMSO can significantly reduce its solubility.[\[1\]](#)
- Solution:
 - Always use fresh, anhydrous DMSO to prepare your stock solution.[\[1\]](#)
 - For in vivo formulations, specific solvent systems are often required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[\[2\]](#)[\[10\]](#)
 - Gentle warming (37°C) and sonication can help dissolve the compound.[\[3\]](#)[\[9\]](#)
 - Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity.

Issue 2: Inconsistent or No Effect of AM095 in Assays

- Cause: This could be due to several factors, including incorrect concentration, degradation of the compound, or issues with the experimental setup.
- Solution:
 - Concentration Range: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a broad range based on the IC50 values in the tables above (e.g., 10 nM to 10 µM).
 - Compound Stability: Ensure your AM095 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[\[1\]](#) It is recommended to prepare fresh working solutions for each experiment.
 - Pre-incubation Time: The time cells are pre-incubated with AM095 before adding the agonist (like LPA) can be critical. A pre-incubation time of 5 minutes has been reported to be effective.[\[9\]](#) You may need to optimize this for your system.

- Agonist Concentration: Ensure the concentration of the agonist (e.g., LPA) is appropriate to elicit a response that can be effectively inhibited.

Issue 3: Potential Off-Target Effects

- Cause: While AM095 is a selective LPA1 antagonist, high concentrations may lead to off-target effects.
- Solution:
 - Use the lowest effective concentration determined from your dose-response experiments.
 - Include appropriate controls, such as a vehicle control (DMSO) and potentially a negative control compound.
 - Consider using a secondary method, such as siRNA-mediated knockdown of LPA1, to confirm that the observed effects are indeed due to LPA1 inhibition.[6]

Signaling Pathway

AM095 acts by blocking the LPA1 receptor, which is a G protein-coupled receptor that can signal through multiple heterotrimeric G proteins, including Gai/o, Gαq/11, and Gα12/13.[5][11] This inhibition prevents the activation of downstream effector pathways that are involved in processes like cell migration, proliferation, and fibrosis.[5][6][11]

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Caption: Simplified signaling pathway of LPA1 and its inhibition by AM095.

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